Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate

Description

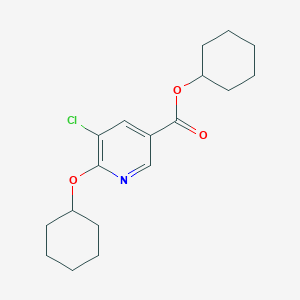

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a cyclohexyloxy group at position 6, and a cyclohexyl ester at position 2. The compound’s synthesis likely involves nucleophilic substitution or esterification reactions, analogous to methods described for pyridazinone derivatives (e.g., using potassium carbonate as a base and halides as electrophiles) .

Properties

IUPAC Name |

cyclohexyl 5-chloro-6-cyclohexyloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3/c19-16-11-13(18(21)23-15-9-5-2-6-10-15)12-20-17(16)22-14-7-3-1-4-8-14/h11-12,14-15H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROLFGOLKBPKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)OC3CCCCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate typically involves the esterification of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution

- Chlorine vs. Bromine/Iodine : In LIMK inhibitors, substituting bromide with iodide increased potency twofold (e.g., compound 1 vs. 22) . For pyridine derivatives, replacing chlorine with larger halogens (e.g., bromine) may enhance binding affinity but reduce solubility due to increased molecular weight.

- Positional Effects : The chlorine at position 5 in the target compound may sterically hinder interactions compared to analogs with substituents at other positions.

Cyclohexyl Linker Stereochemistry

- (R,R)- vs. (S,S)-Cyclohexyl Groups : In LIMK inhibitors, stereochemistry of the cyclohexyl linker dictated selectivity. (R,R)-configured compounds (e.g., 25, 26) showed LIMK1 selectivity, while (S,S)-analogs (e.g., 23, 24) favored LIMK2 . The target compound’s cyclohexyl groups, if chiral, could similarly influence target selectivity.

Ester Group Variations

- Cyclohexyl Ester vs. Ethyl/Methyl Esters : Ethyl esters in decahydro-1,6-naphthyridine derivatives (e.g., (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate) exhibit distinct crystallographic packing due to steric effects . The cyclohexyl ester in the target compound may enhance membrane permeability but reduce metabolic stability compared to smaller esters.

Data Tables

Table 1: Comparison of Key Structural and Functional Properties

Table 2: Impact of Cyclohexyl Stereochemistry on Selectivity (Based on LIMK Inhibitors)

| Compound | Cyclohexyl Configuration | LIMK1 Inhibition | LIMK2 Inhibition | Selectivity Ratio (LIMK1:LIMK2) |

|---|---|---|---|---|

| 25, 26 | (R,R) | High | Low | >10:1 |

| 23, 24 | (S,S) | Moderate | Moderate | ~1:1.5 |

| Target* | Undetermined | – | – | Requires testing |

Research Findings and Implications

- Synthetic Flexibility : The target compound’s structure allows modular substitutions (e.g., halogens, ester groups), enabling optimization for specific applications.

- Safety Considerations : The absence of toxicological data for cyclohexyl-containing analogs underscores the need for comprehensive safety profiling .

Biological Activity

Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the esterification of 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid with cyclohexanol, often utilizing dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Chemical Formula: C16H22ClNO3

Molecular Weight: 311.80378 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The precise mechanisms depend on the context of use and the specific biological systems involved.

3.1 Anticancer Properties

Research indicates that derivatives of pyridine compounds like this compound may exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies suggest that modifications in the chemical structure can enhance selectivity and potency against malignant cells .

3.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer. Research findings indicate that similar pyridine derivatives exhibit notable antioxidant activities, which may be a beneficial property of this compound as well .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several pyridine derivatives, compounds similar to this compound were tested against A549 human lung cancer cells. Results indicated that certain derivatives displayed significant cytotoxicity compared to standard chemotherapy agents like gefitinib, suggesting a potential role in targeted cancer therapies .

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of pyridine derivatives when combined with established chemotherapeutic agents in breast cancer models. The study revealed that combinations involving these derivatives enhanced the efficacy of doxorubicin, indicating their potential as adjuncts in cancer treatment regimens .

5. Summary of Research Findings

Q & A

Q. What synthetic methodologies are recommended for Cyclohexyl 5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylate, and how can reaction efficiency be optimized?

Answer:

- Key Route : Visible-light-mediated decarboxylative etherification using secondary/tertiary NHPI esters (e.g., cyclohexyl-derived substrates) under blue LED irradiation with Cu(II) triflate as a catalyst .

- Optimization Strategies :

- Catalyst Loading : Use 5 mol% Cu(OTf)₂ to enhance cross-coupling efficiency.

- Solvent System : Dichloromethane (DCM) or acetonitrile under inert N₂ atmosphere to minimize side reactions.

- Temperature : Room temperature (25°C) with 24-hour irradiation for maximal yield.

- Characterization : Confirm product purity via GC-MS (Agilent 7890A system) and HRMS (ESI/APCI methods) .

Q. What analytical techniques are essential for verifying structural integrity and purity?

Answer:

- 1H/13C NMR : Use a Bruker Avance 400 MHz spectrometer; compare chemical shifts (e.g., pyridine ring protons at δ 7.5–8.5 ppm, cyclohexyl CH₂ at δ 1.0–2.0 ppm) .

- GC-MS : Monitor for byproducts (e.g., unreacted pyridine intermediates) using a Clarus 400 system with helium carrier gas.

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁ClN₂O₃ at m/z 348.1245) .

Advanced Research Questions

Q. How can researchers address contradictions in antimicrobial activity data for analogs of this compound?

Answer:

- Comparative Assays : Replicate antimicrobial testing protocols from Arpaci et al. (2002a,b), using standardized MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Escherichia coli .

- Structural Modifications : Test substituent effects (e.g., chloro vs. trifluoromethyl groups) on bioactivity. For example, pyridine-3-carboxylate derivatives with electron-withdrawing groups (Cl, CF₃) show enhanced membrane penetration .

- Statistical Validation : Use dose-response curves and ANOVA to resolve discrepancies in reported IC₅₀ values.

Q. What methodologies enable effective separation of cis/trans isomers in synthetic intermediates?

Answer:

- Selective Crystallization : Isolate cis/trans isomers (e.g., cyclohexyloxy-substituted intermediates) using solvent polarity gradients (e.g., hexane/ethyl acetate) .

- Acid-Catalyzed Isomerization : Treat cis-Atovaquone analogs with Lewis acids (e.g., BF₃·Et₂O) to convert cis- to trans-isomers via carbocation rearrangement .

- Chromatography : Confirm isomer ratios via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What mechanistic insights support the radical pathway in visible-light-mediated synthesis?

Answer:

- Radical Trapping : Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radical intermediates, evidenced by suppressed product formation .

- Stern-Volmer Analysis : Confirm photoexcited state quenching by Cu(II) catalysts via fluorescence lifetime measurements.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents (e.g., CD₃CN vs. CH₃CN) to identify H-abstraction steps .

Data Contradiction Resolution

Q. How should conflicting reports on PPARγ affinity for pyridine-carboxylate derivatives be resolved?

Answer:

- Docking Studies : Replicate molecular docking workflows (e.g., GoldScore analysis) to compare ligand-protein interactions. For example, PPARγ binding pockets favor chloro-substituted pyridines over methoxy analogs due to hydrophobic contacts .

- Biological Assays : Validate computational predictions with TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.